molecular formula C12H7Cl2NO B8456923 3-Benzoyl-2,6-dichloropyridine

3-Benzoyl-2,6-dichloropyridine

Cat. No. B8456923
M. Wt: 252.09 g/mol
InChI Key: OAXSTMJSFUYCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-2,6-dichloropyridine is a useful research compound. Its molecular formula is C12H7Cl2NO and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyl-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzoyl-2,6-dichloropyridine

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H

InChI Key

OAXSTMJSFUYCIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexane, 13.94 mL, 22.298 mmol) was added dropwise to a cooled (−78° C.) solution of 1,4-diazabicyclo[2.2.2]octane (2.501 g, 22.298 mmol) in dry THF (40 mL) and stirred for 1 h. 2,6-Dichloropyridine (3.684 g, 20.272 mmol) was added portionwise to the reaction mixture while the color of the reaction mixture turned to pale pink. Stirring was continued for 1 h at −78° C. N-methoxy-N-methylbenzamide (3.0 g, 22.298 mmol) in dry THF (10 mL) was added to the reaction mixture dropwise (color changes to orange then slowly to yellow) and stirring was continued for 1 h. After completion of the reaction, the reaction mixture was concentrated and diluted with diethyl ether. The organic layer was washed with water, followed by brine and dried over Na2SO4. Concentration of the organic layer furnished the crude product as a pale yellow oil. The crude compound was purified by column chromatography (3% EtOAc in hexane) to yield the title compound as a colorless solid (0.736 g, 16.1%). [1H-NMR (CDCl3, 300 MHz) δ 7.84-7.76 (m, 2H), 7.74-7.63 (m, 2H), 7.58-7.48 (m, 2H), 7.422 (d, 1H); HPLCA Rt=4.851 min. (94%); LCMS RtA=0.471 min; [M+H]+=251.9]
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
2.501 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.684 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
16.1%

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